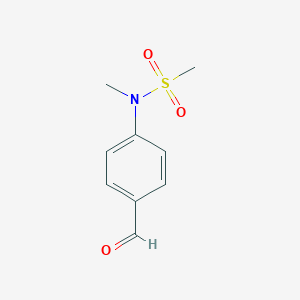
N-(4-Formylphenyl)-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-甲酰基苯基)-N-甲基甲磺酰胺: 是一种有机化合物,其特征在于甲酰基连接到苯环上,苯环进一步连接到甲基甲磺酰胺部分。
准备方法
合成路线和反应条件
起始原料: 合成通常从商业上可获得的 4-甲酰基苯磺酰氯和 N-甲胺开始。
反应条件: 反应通常在有机溶剂(例如二氯甲烷或四氢呋喃)中进行,在惰性气氛(例如氮气或氩气)下进行,以防止氧化。
步骤: 4-甲酰基苯磺酰氯与 N-甲胺在碱(例如三乙胺)存在下反应。将反应混合物在室温或略微升高的温度(例如 40-50°C)下搅拌,直至反应完成。
纯化: 通过重结晶或柱色谱法纯化产物,得到纯的 N-(4-甲酰基苯基)-N-甲基甲磺酰胺。
工业生产方法
在工业环境中,合成可以通过使用类似的反应条件进行放大,但参数经过优化以提高产量和纯度。可以使用连续流动反应器和自动化系统来确保一致的生产质量。
化学反应分析
反应类型
氧化: 可以使用氧化剂(例如高锰酸钾或三氧化铬)将甲酰基氧化为羧酸。
还原: 可以使用还原剂(例如硼氢化钠或氢化锂铝)将甲酰基还原为羟甲基。
取代: 磺酰胺基团可以在适当条件下进行亲核取代反应,其中磺酰胺氮可以通过其他亲核试剂取代。
常用试剂和条件
氧化: 高锰酸钾在水溶液或酸性介质中。
还原: 硼氢化钠在甲醇或乙醇中。
取代: 亲核试剂,例如胺或硫醇,在碱(例如氢氧化钠)存在下。
主要产物
氧化: N-(4-羧基苯基)-N-甲基甲磺酰胺。
还原: N-(4-羟甲基苯基)-N-甲基甲磺酰胺。
取代: 取决于所用亲核试剂的不同,可得到各种 N-取代衍生物。
科学研究应用
化学
有机合成中的中间体: 用作合成更复杂分子的构建单元。
配位化学中的配体: 作为金属配合物形成中的配体。
生物学
酶抑制研究: 由于其磺酰胺基团,已研究其潜在的抑制某些酶的能力。
生物偶联: 用于生物分子的修饰,用于研究目的。
医药
药物开发: 作为新治疗剂设计的潜在药效团。
诊断工具: 用于开发诊断分析。
工业
材料科学: 掺入聚合物和其他材料中,以赋予特定的性能。
催化: 由于其与金属配位的 ability,用于催化过程。
作用机制
N-(4-甲酰基苯基)-N-甲基甲磺酰胺发挥其作用的机制取决于其应用。在酶抑制中,磺酰胺基团模拟天然底物的结构,与酶的活性位点结合,阻止其正常功能。在配位化学中,甲酰基和磺酰胺基团可以与金属离子配位,形成稳定的配合物,可以催化各种反应。
相似化合物的比较
类似化合物
N-(4-甲酰基苯基)-N-甲基乙酰胺: 结构相似,但具有乙酰胺基团而不是甲磺酰胺基团。
N-(4-甲酰基苯基)-N-甲基苯磺酰胺: 结构相似,但具有苯磺酰胺基团。
独特性
N-(4-甲酰基苯基)-N-甲基甲磺酰胺的独特性在于它同时具有甲酰基和甲磺酰胺基团,与类似物相比,这赋予了其独特的化学反应性和潜在应用。这些官能团的组合可以实现多种化学转化和与生物靶点的相互作用。
属性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC 名称 |
N-(4-formylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |
InChI 键 |
XACFYIVXEJONDJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)


![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)
![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)

![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)



